molecular formula C9H21ClN2O B1528861 2-Amino-N-(sec-butyl)-3-methylbutanamide hydrochloride CAS No. 1236262-91-1

2-Amino-N-(sec-butyl)-3-methylbutanamide hydrochloride

Cat. No. B1528861
M. Wt: 208.73 g/mol
InChI Key: IOCBYWWBHVBWFL-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Aromatase Inhibitors

Aromatase inhibitors, which include compounds with alkyl substitutions similar to 2-Amino-N-(sec-butyl)-3-methylbutanamide hydrochloride, have been synthesized and evaluated for their potential in inhibiting estrogen biosynthesis. This is particularly relevant for the treatment of hormone-dependent breast cancer, highlighting the importance of such compounds in therapeutic applications R. Hartmann, C. Batzl, 1986.

Metabolism and Photoalteration Studies

Research on the metabolism and photoalteration of compounds with structural similarities, such as 2-sec-butyl-4,6-dinitrophenol and its derivatives, sheds light on their environmental fate and toxicological impact. These studies are crucial for understanding the environmental persistence and toxicity of agricultural chemicals S. K. Bandal, J. Casida, 1972.

Extraction and Separation Technologies

Compounds with sec-butyl groups have been explored for their utility in the extraction and separation of metals. For example, the use of N,N-dialkyl amides for solvent extraction of thorium from nitric acid medium into ionic liquids demonstrates the potential of such compounds in enhancing the efficiency and selectivity of metal extraction processes A. Rao, B. S. Tomar, 2016.

Insecticidal Activities

The metabolism of insecticidally active compounds, including those with sec-butyl groups, has been studied to understand their mode of action and potential for pest control. These studies contribute to the development of new insecticides with specific action mechanisms Yanli Deng, C. Palmer, R. Toia, J. Casida, 1990.

Phytotoxicity and Herbicide Development

Research on derivatives of chloro- and dichlorobenzoic acids, including those with sec-butyl amide groups, has explored their phytotoxic action. This line of research is critical for the development of selective herbicides that target specific weed species without harming crops A. Baruffini, P. Borgna, 1978.

Safety And Hazards

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Future Directions

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Please note that not all compounds will have information available in all these categories, especially if they are not well-studied. For a specific compound, it’s best to consult the scientific literature or databases like PubChem or ChemSpider. If you have any other questions or need further clarification, feel free to ask!


properties

IUPAC Name

2-amino-N-butan-2-yl-3-methylbutanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O.ClH/c1-5-7(4)11-9(12)8(10)6(2)3;/h6-8H,5,10H2,1-4H3,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCBYWWBHVBWFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(C(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-N-(sec-butyl)-3-methylbutanamide hydrochloride

CAS RN

1236262-91-1
Record name Butanamide, 2-amino-3-methyl-N-(1-methylpropyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1236262-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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